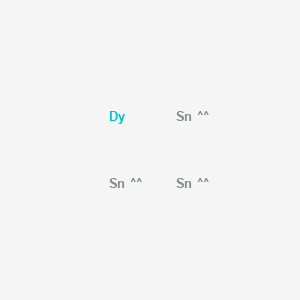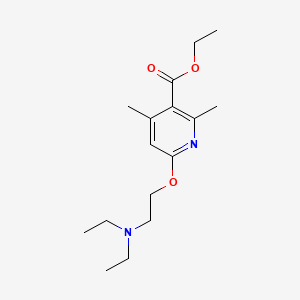
Octaphenyloxatetrasilolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Octaphenyloxatetrasilolane is typically produced industrially by one of two processes:
Hydrolysis of Diphenyldichlorosilane: This method involves the hydrolysis of diphenyldichlorosilane under controlled conditions to yield this compound.
Hydrolysis of Diphenyldialkoxysilanes: Similar to the first method, this process involves the hydrolysis of diphenyldialkoxysilanes to produce the desired compound.
Analyse Chemischer Reaktionen
Octaphenyloxatetrasilolane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted siloxanes and silanols .
Wissenschaftliche Forschungsanwendungen
Octaphenyloxatetrasilolane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of high-temperature resistant phenyl silicone oils and other polymers.
Biology: Employed in the development of bioactive compounds and materials for biomedical applications.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and drug delivery systems.
Industry: Applied in the production of high-performance materials, coatings, and adhesives
Wirkmechanismus
The mechanism by which octaphenyloxatetrasilolane exerts its effects involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, leading to the formation of stable and reactive intermediates. These intermediates can then interact with biological molecules, leading to various effects such as the inhibition of enzyme activity or the modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Octaphenyloxatetrasilolane can be compared with other similar compounds, such as:
Hexaphenylcyclotrisiloxane: Similar in structure but contains fewer silicon and oxygen atoms.
Tetraphenylcyclotetrasiloxane: Contains fewer phenyl groups compared to this compound.
The uniqueness of this compound lies in its higher number of phenyl groups and its ability to form stable, high-temperature resistant polymers. This makes it particularly valuable in applications requiring high thermal stability and chemical resistance .
Eigenschaften
CAS-Nummer |
18826-21-6 |
|---|---|
Molekularformel |
C48H40OSi4 |
Molekulargewicht |
745.2 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5-octakis-phenyloxatetrasilolane |
InChI |
InChI=1S/C48H40OSi4/c1-9-25-41(26-10-1)50(42-27-11-2-12-28-42)49-51(43-29-13-3-14-30-43,44-31-15-4-16-32-44)53(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52(50,45-33-17-5-18-34-45)46-35-19-6-20-36-46/h1-40H |
InChI-Schlüssel |
LUVNXQXVUXCBCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si]2(O[Si]([Si]([Si]2(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


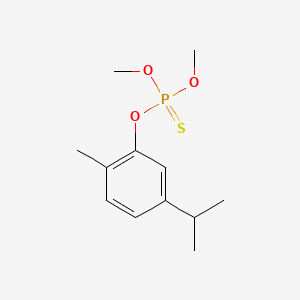
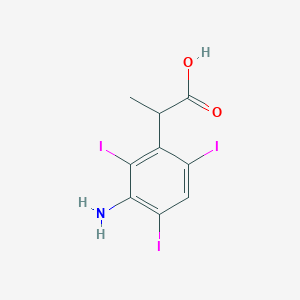


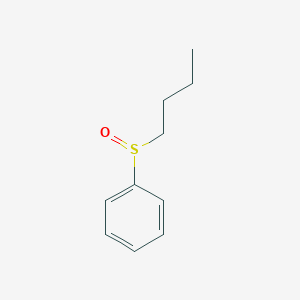
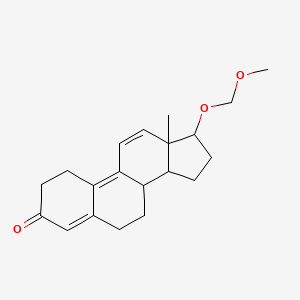
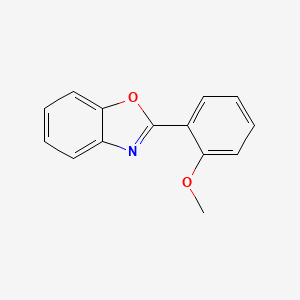
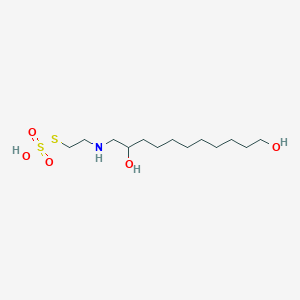

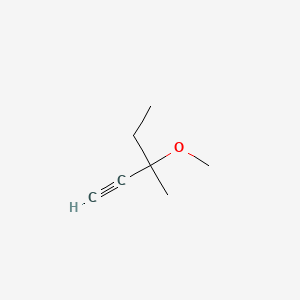
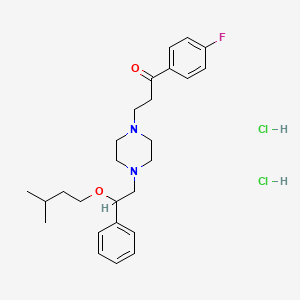
![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)
